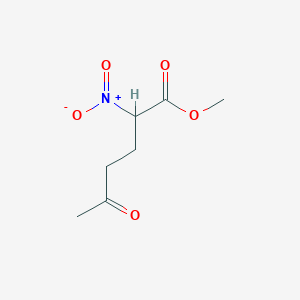

Methyl 2-nitro-5-oxohexanoate

Description

Structure

3D Structure

Properties

CAS No. |

83483-17-4 |

|---|---|

Molecular Formula |

C7H11NO5 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

methyl 2-nitro-5-oxohexanoate |

InChI |

InChI=1S/C7H11NO5/c1-5(9)3-4-6(8(11)12)7(10)13-2/h6H,3-4H2,1-2H3 |

InChI Key |

UEGDXIKRFJPLBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Methyl 2 Nitro 5 Oxohexanoate Analogues

Transformations of the Nitro Group

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of nitro-containing compounds. scispace.com

Reductive Manipulations of the Nitro Functionality

Reduction of the nitro group is a fundamental transformation that can lead to the formation of amines, oximes, and hydroxylamines. sci-hub.se The specific product obtained often depends on the reducing agent and reaction conditions employed.

The reduction of the nitro group in compounds analogous to methyl 2-nitro-5-oxohexanoate provides a direct route to amino esters and, subsequently, amino acid derivatives. This transformation is crucial for the synthesis of biologically relevant molecules. uomustansiriyah.edu.iq A variety of methods are available for this reduction, including catalytic hydrogenation and the use of metal reductants in acidic media. masterorganicchemistry.com

Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a common and effective method for converting a nitro group to an amine. masterorganicchemistry.com For instance, the reduction of aromatic nitro compounds to amines is a well-established procedure that can be achieved with high efficiency. masterorganicchemistry.com Similarly, aliphatic nitro compounds can be reduced to the corresponding amines. sci-hub.se The choice of catalyst and reaction conditions, such as solvent and pressure, can be optimized to achieve high yields and selectivity. google.com

Another widely used method involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. masterorganicchemistry.com These conditions facilitate the reduction of the nitro group to an amino group. For instance, SnCl₂ in ethanol (B145695) offers a pH-neutral system for nitro reduction. masterorganicchemistry.com

The reductive amination of carbonyl compounds with nitro compounds also represents a powerful strategy for the synthesis of amines. researchgate.net This reaction typically involves the in-situ reduction of the nitro group to an amine, which then reacts with a carbonyl compound to form an imine that is subsequently reduced.

The following table summarizes various reducing agents and their effectiveness in converting nitro compounds to amines, which is a key step in forming amino esters from nitro ester precursors.

| Reducing Agent/System | Substrate Type | Product | Notes |

| H₂, Pd/C | Aromatic & Aliphatic Nitro | Amine | A widely applicable and clean method. masterorganicchemistry.com |

| Fe, HCl | Aromatic Nitro | Amine | A classic and cost-effective method. masterorganicchemistry.com |

| Sn, HCl | Aromatic Nitro | Amine | Another classic method for nitro group reduction. masterorganicchemistry.com |

| Zn, H⁺ | Aromatic Nitro | Amine | Effective for the reduction of nitroarenes. masterorganicchemistry.com |

| SnCl₂, Ethanol | Aromatic Nitro | Amine | A pH-neutral alternative to acidic conditions. masterorganicchemistry.com |

| LiAlH₄ | Aromatic Nitro | Azobenzene | Not suitable for the direct synthesis of primary amines. masterorganicchemistry.com |

Nef Reaction and Related Conversions to Carbonyl Compounds

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively) and nitrous oxide. wikipedia.orgresearchgate.net This reaction proceeds through the hydrolysis of a nitronate salt, which is formed by treating the nitroalkane with a base. chemistry-reaction.com The reaction is typically carried out in a strong acidic medium. chemistry-reaction.com

The mechanism of the Nef reaction involves the protonation of the nitronate salt to form a nitronic acid, which then tautomerizes to an aci-nitro form. chemistry-reaction.com Further protonation and subsequent attack by water lead to a tetrahedral intermediate that eliminates nitrous oxide to furnish the carbonyl compound. chemistry-reaction.com The pH of the reaction medium is a critical factor; strong acid conditions favor the formation of the desired carbonyl compound, while weaker acid conditions can lead to the formation of byproducts like oximes. alfa-chemistry.com

Several modifications to the classical Nef reaction have been developed to improve yields and expand its applicability. These include using oxidizing agents like ozone, potassium permanganate, or Oxone® to cleave the nitronate. wikipedia.orgorganic-chemistry.org Reductive methods, for instance using titanium(III) salts, can also be employed to convert nitro compounds to carbonyls, often proceeding through an oxime intermediate which is then hydrolyzed. organic-chemistry.org

The Nef reaction and its variants are particularly useful in multi-step syntheses where a nitro group is used to facilitate a carbon-carbon bond-forming reaction, such as a Michael addition or a Henry reaction, and is subsequently converted to a carbonyl group. researchgate.net For instance, a one-pot synthesis of γ-diketones can be achieved through the conjugate addition of a nitroalkane to an α,β-unsaturated ketone, followed by an in-situ Nef reaction. alfa-chemistry.com

Reactions at the Ketone and Ester Moieties

The ketone and ester functionalities in this compound analogues are susceptible to a range of transformations, including nucleophilic additions, condensations, and enolate-based reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. libretexts.org Similarly, the ester group can react with nucleophiles, typically through a nucleophilic acyl substitution mechanism. bham.ac.uk

In the context of analogues of this compound, the ketone at the 5-position can react with various nucleophiles. For example, the reaction of 5-oxohexanoic acid with hydroxylamine (B1172632) leads to the formation of 5-oxohexanoic acid oxime. This reaction proceeds via nucleophilic addition of the hydroxylamine to the ketone, forming a Schiff base intermediate which then tautomerizes to the more stable oxime. The reaction conditions, such as pH and solvent, are crucial for optimizing the yield of the oxime.

The ester functionality can also participate in condensation reactions. The Claisen condensation, for instance, is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org This reaction results in the formation of a β-keto ester or a β-diketone. wikipedia.orglibretexts.org The intramolecular version of this reaction is known as the Dieckmann condensation, which is particularly useful for forming five- and six-membered rings. wikipedia.orgwikipedia.org

Crossed Claisen condensations, involving two different esters, can be complex unless one of the esters lacks α-hydrogens. libretexts.org In the case of a ketone reacting with an ester, the more acidic α-hydrogens of the ketone are typically deprotonated by the base, and the resulting enolate attacks the ester carbonyl. aklectures.com

Aldol-Type Reactions and Related Carbon-Carbon Bond Formations

The ketone moiety in this compound analogues possesses α-hydrogens, making it susceptible to deprotonation and subsequent participation in aldol-type reactions. The aldol (B89426) reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. researchgate.net

In the case of a γ-keto ester like this compound, the enolate can be generated at the carbon adjacent to the ketone. This enolate can then react with an aldehyde or another ketone in an aldol addition. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated carbonyl compound. The dianion of methyl acetoacetate, a related β-keto ester, has been shown to react with aldehydes and ketones to yield δ-hydroxy-β-keto esters. cdnsciencepub.com

These aldol-type reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. cdnsciencepub.com For instance, an efficient aldol condensation between a derivative of methyl 3-hydroxy-5-oxohexanoate (B1242796) and a pyrimidinecarbaldehyde has been developed as a key step in the synthesis of rosuvastatin. researchgate.net

Furthermore, enzymatic aldol reactions are gaining prominence as a green alternative for carbon-carbon bond formation. nih.gov Enzymes like aldolases can catalyze these reactions with high stereoselectivity. nih.gov The Henry reaction, or nitroaldol reaction, is another important carbon-carbon bond-forming reaction where a nitroalkane reacts with a carbonyl compound. rsc.org

Intramolecular and Intermolecular Cyclization Processes

The bifunctional nature of γ-nitro ketones makes them ideal precursors for the synthesis of various heterocyclic compounds through cyclization reactions.

The conversion of γ-nitro carbonyl compounds into five-membered nitrogen heterocycles is a versatile synthetic method. csic.es Reductive cyclization is a common strategy to produce pyrrolidines, 1-pyrrolines, and pyrrolidin-2-ones from these precursors. csic.es The specific product obtained often depends on the reducing agent and the nature of the starting material (e.g., ketone, ester). csic.es For instance, the hydrogenation of a methyl γ-nitroester using a Raney-Ni catalyst can yield the corresponding 4-arylpyrrolidin-2-one. csic.es

The synthesis of pyrroles from γ-nitro ketones has also been documented. One approach involves the pyrolysis of oximes derived from γ-nitro ketones, which can lead to the formation of arylated pyrroles among other heterocyclic products. cdnsciencepub.com Another method involves the reductive cyclization of a γ-nitro ketone to synthesize a 1-pyrroline (B1209420) 1-oxide, which can be further reduced to the corresponding 1-pyrroline. grafiati.com

Furthermore, γ-nitro ketones can serve as precursors for furan (B31954) derivatives. For example, nitrodiketones, which can be generated from the reaction of 1,3-diones with nitrostyrenes, undergo cyclization to form bicyclic furan-2(3H)-one oximes. mdpi.com In some cases, an interrupted Nef reaction followed by the elimination of HNO can lead to the formation of annulated furan derivatives. mdpi.com

The following table provides examples of heterocyclic ring formation from γ-nitro ketone analogues.

| Starting Material Analogue | Reagent/Condition | Heterocyclic Product | Reference |

| γ-nitroester | H₂, Raney-Ni | 4-arylpyrrolidin-2-one | csic.es |

| Oxime of a γ-nitro ketone | Heat | Arylated pyrrole (B145914) | cdnsciencepub.com |

| γ-nitro ketone | Reductive cyclization | 1-pyrroline 1-oxide | grafiati.com |

| Nitrodiketone | Cyclization | Bicyclic furan-2(3H)-one oxime | mdpi.com |

Enolates, formed by the deprotonation of the carbon alpha to the carbonyl group, are potent nucleophiles that can initiate intramolecular ring-closing reactions. masterorganicchemistry.comnptel.ac.invanderbilt.edu In γ-nitro ketones, the enolate can attack the nitro group intramolecularly. For instance, α-(2-nitrophenyl)ketones, when treated with a base like sodium hydroxide, form an enolate that reacts with the nitro group to generate various nitrones. researchgate.net This process is believed to proceed through an α-hydroxyketone intermediate. researchgate.net

The Michael Initiated Ring Closure (MIRC) reaction is another important enolate-driven process. rsc.org In a type-I MIRC reaction, a nucleophile, such as an enolate, adds to an electrophilic substrate containing a leaving group, leading to cyclopropane (B1198618) formation. rsc.org While this is a general mechanism, the principles can be applied to intramolecular scenarios within appropriately substituted γ-nitro ketone analogues.

A notable example of enolate-initiated cyclization is the base-catalyzed reaction of γ-nitro ketones with cyclic 1-azadienes. The reaction is initiated by the deprotonation of the γ-nitro ketone at the α-position to the nitro group, creating an anionic nucleophile. beilstein-journals.org This nucleophile then participates in a stereoselective Michael addition, followed by an intramolecular aldol reaction to yield polysubstituted cyclohexanes. beilstein-journals.org

Catalytic Aspects in Reactivity Studies

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound analogues. Various types of catalysts, including Lewis acids, Brønsted acids and bases, and transition metals, are employed to facilitate a wide range of transformations.

Lewis acid catalysis is a powerful tool in organic synthesis, where the Lewis acid acts as an electron pair acceptor to enhance the reactivity of a substrate. wikipedia.org In the context of γ-nitro ketone analogues, Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack. This is crucial in reactions like the Michael addition. georgiasouthern.edunsf.gov For example, Sc(OTf)₃ has been shown to be an effective catalyst for the Michael addition of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole to 3-acryloyl-2-oxazolidinone. researchgate.net

Lewis acids can also play a role in controlling stereoselectivity by forming rigid, chelated intermediates with the substrate. wikipedia.org This is particularly relevant in asymmetric synthesis. The interplay between photoexcited nitroarenes and Lewis acid catalysis has been explored for the anti-Markovnikov oxidation of alkenes, where the Lewis acid coordinates to a dioxazolidine intermediate, leading to the formation of carbonyl derivatives. chemrxiv.orgacs.org

The table below summarizes the role of various Lewis acids in reactions involving analogues of this compound.

| Lewis Acid | Reaction Type | Role of Catalyst | Reference |

| Sc(OTf)₃ | Michael Addition | Activation of carbonyl group | researchgate.net |

| Zn(OTf)₂ | Oxa-Michael Addition | Formation of vinyl diazonium ions | nsf.gov |

| Iron Lewis Acid | Oxidation of Alkenes | Coordination to dioxazolidine intermediate | chemrxiv.orgacs.org |

| Various | General | Substrate activation, stereocontrol | wikipedia.org |

Brønsted acids and bases are fundamental catalysts in many organic reactions involving γ-nitro ketone analogues, particularly in Michael additions and condensation reactions.

Base catalysis is commonly employed to generate enolates from carbonyl compounds, which then act as nucleophiles in subsequent reactions. nptel.ac.invanderbilt.edu The Henry reaction, or nitro-aldol reaction, is a classic example of a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone. organic-chemistry.org The base deprotonates the carbon adjacent to the nitro group, creating a nitronate anion that attacks the carbonyl carbon. masterorganicchemistry.com

In the context of Michael additions, both Brønsted acids and bases can be utilized. wikipedia.org Base catalysis facilitates the formation of the nucleophilic Michael donor, while acid catalysis can activate the Michael acceptor. georgiasouthern.edumdpi.com For instance, the conjugate addition of ketones to α,β-unsaturated nitroalkenes can be catalyzed by a combination of a primary amine thiourea (B124793) catalyst and an acid additive. mdpi.com The acid accelerates the formation of the enamine intermediate, which then undergoes a stereoselective Michael addition. mdpi.com Synergistic catalysis, using a combination of a chiral Brønsted acid and an achiral Brønsted base, has been effectively used for highly enantioselective sulfa-Michael additions to nitroolefins. rsc.orgrsc.org

Condensation reactions of primary activated nitro compounds with enolizable compounds can be catalyzed by bases, sometimes in conjunction with copper salts. researchgate.net

Transition metal catalysis offers a powerful and versatile platform for the formation of C-C bonds and the functionalization of molecules, including analogues of this compound. udel.edu

Palladium catalysis is widely used for the α-arylation of ketones, where the enolate of the ketone is coupled with an aryl halide. nih.govresearchgate.net Interestingly, nitro compounds often exhibit different reactivity compared to ketones and esters in these reactions. nih.gov Palladium catalysts have also been employed in the denitrative α-arylation of ketones with nitroarenes, providing a direct route to α-aryl ketones. acs.org Furthermore, palladium-catalyzed C(sp³)–H functionalization of ketones at the β- or γ-position has been achieved using specific directing groups and ligands. nsf.govnih.gov

Copper catalysis has been utilized for the propargylation of nitroalkanes, coupling them with propargyl bromides to form homopropargylic nitroalkanes. udel.edu These products can then be transformed into nitrogen-containing heterocycles. udel.edu Copper catalysts, in combination with a base, can also promote the condensation of primary activated nitro compounds with enolizable compounds. researchgate.net

The development of dual photoredox-nickel catalysis has enabled the efficient mono-alkylation of various nitroalkanes, including the formation of complex tertiary nitroalkanes. udel.eduudel.edu This highlights the continuous evolution of transition metal-catalyzed methods for the synthesis and functionalization of nitroalkanes. udel.eduudel.edu

The following table presents examples of transition metal-catalyzed reactions involving analogues of this compound.

| Transition Metal | Reaction Type | Substrate Analogue | Product | Reference |

| Palladium | α-Arylation | Ketone | α-Aryl ketone | nih.govacs.org |

| Palladium | β-C(sp³)–H Nitrooxylation | Ketone | β-Nitrooxy ketone | nsf.gov |

| Copper | Propargylation | Nitroalkane | Homopropargylic nitroalkane | udel.edu |

| Nickel (dual catalysis) | Alkylation | Nitroalkane | Tertiary nitroalkane | udel.eduudel.edu |

Stereochemical Control in the Synthesis and Transformations of 2 Nitro 5 Oxohexanoates

Asymmetric Synthesis Strategies

Asymmetric synthesis provides pathways to enantiomerically enriched products, moving beyond classical methods like the resolution of racemic mixtures. york.ac.uk Key strategies for 2-nitro-5-oxohexanoates involve the use of chiral catalysts to direct the formation of specific stereoisomers during carbon-carbon bond formation.

The conjugate or Michael addition is a fundamental reaction for constructing the carbon skeleton of Methyl 2-nitro-5-oxohexanoate. The use of chiral catalysts in this reaction allows for the enantioselective formation of the crucial C-C bond, establishing the stereocenter at the C2 position. Both metal-based and organic catalysts have been successfully employed for such transformations involving nitroalkenes. mdpi.comunl.pt

Metal-catalyzed asymmetric reactions rely on the complexation of a metal center with a chiral organic ligand. This chiral complex then coordinates with the substrates, creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov The design of the chiral ligand is therefore crucial for achieving high levels of enantiocontrol.

For many years, C2-symmetric ligands were predominant in asymmetric catalysis due to their effectiveness in a wide range of reactions. nih.govrsc.org However, nonsymmetrical ligands, such as P,N-ligands, have gained prominence, often outperforming their symmetrical counterparts. nih.gov The development of new chiral catalysts is often guided by a combination of mechanistic understanding, intuition, and systematic screening. nih.gov In the context of synthesizing 2-nitro-5-oxohexanoates, a chiral metal catalyst would coordinate to the nitroalkene precursor, with the ligand's structure sterically directing the nucleophilic attack to one face of the double bond. An alternative strategy that has emerged involves using catalysts where the chirality originates from a stereogenic metal center, composed entirely of achiral ligands. rsc.org This "chiral-at-metal" approach simplifies ligand synthesis and opens new avenues for catalyst design. rsc.org

Table 1: Representative Chiral Ligand Classes for Asymmetric Catalysis

| Ligand Class | Symmetry | Key Features |

|---|---|---|

| P,P-Ligands | C2-Symmetric | Widely applicable, "privileged ligands" nih.gov |

| N,N-Ligands | C2-Symmetric | Readily synthesized from amino acids rsc.org |

| P,N-Ligands | Nonsymmetrical | Modular, can outperform symmetrical ligands nih.gov |

| N,N'-Dioxides | C2-Symmetric | Flexible, act as neutral tetradentate ligands rsc.org |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. mdpi.com For the Michael addition to nitroalkenes, bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds linked to a chiral amine, have proven highly effective. mdpi.comresearchgate.net

These catalysts operate through a dual-activation mechanism. The amine moiety typically reacts with a ketone to form a nucleophilic enamine, while the thiourea or squaramide portion activates the nitroalkene electrophile through hydrogen bonding. mdpi.com This organized transition state effectively shields one face of the nitroalkene, leading to high enantioselectivity. mdpi.comresearchgate.net Cinchona alkaloids and their derivatives are also prominent organocatalysts for conjugate additions to nitroalkenes. msu.edu The synthesis of chiral γ-keto esters, structurally related to this compound, has been achieved with excellent enantioselectivities using this approach. rsc.org

Table 2: Examples of Organocatalysts in Asymmetric Michael Additions to Nitroalkenes

| Catalyst Type | Activating Groups | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Thiourea-Amine | Thiourea (H-bonding), Primary/Secondary Amine | 76-99% mdpi.com |

| Squaramide-Amine | Squaramide (H-bonding), Tertiary Amine | up to 98% researchgate.net |

| Cinchona Alkaloid | Tertiary Amine, Hydroxyl Group | up to 95% msu.edu |

| DMAP-Thiourea Hybrid | DMAP unit (base), Thiourea (H-bonding) | 91-95% msu.edu |

Once the initial stereocenter is set via an enantioselective Michael addition, subsequent reactions must be controlled to establish the correct relative stereochemistry of any new chiral centers. This is known as diastereoselective control. For instance, reduction of the keto group in the 2-nitro-5-oxohexanoate backbone to a hydroxyl group would create a second stereocenter. The existing stereocenter at C2 can influence the facial selectivity of this reduction, a phenomenon known as substrate-controlled diastereoselection. The choice of reagent and reaction conditions plays a critical role in maximizing the desired diastereomer.

Enantioselective Michael Additions Employing Chiral Catalysts

Investigations into Origins of Stereoselectivity

Understanding the fundamental origins of stereoselectivity is essential for the rational design of more efficient catalysts and processes. Computational methods, particularly molecular modeling and docking studies, have become indispensable tools for this purpose.

While the focus has been on chemical catalysis, enzymatic strategies also offer powerful solutions for asymmetric synthesis. nih.gov Enzymes, such as ene-reductases from the Old Yellow Enzyme (OYE) family, can catalyze the stereoselective reduction of activated alkenes. nih.gov Molecular modeling and docking are computational techniques used to predict the preferred binding mode of a substrate within an enzyme's active site or the interaction between reactants and a chemical catalyst. nih.govnih.gov

This process involves creating a three-dimensional model of the enzyme or catalyst and computationally "docking" the substrate molecule into the active site. nih.govresearchgate.net A scoring function then ranks the different binding poses based on their energetic favorability. nih.gov These studies provide insights into the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the transition state leading to the major enantiomer. nih.gov For instance, by modeling the interaction of a 2-nitro-5-oxohexanoate precursor with a catalyst, researchers can rationalize why one face of the molecule is more accessible for reaction, thereby explaining the observed enantioselectivity and guiding the design of improved catalysts. nih.gov

Transition State Analysis in Asymmetric Catalysis

The stereochemical outcome of the synthesis of 2-nitro-5-oxohexanoates is intricately governed by the subtle energetic differences between diastereomeric transition states. A thorough analysis of these transition states, often through a combination of experimental and computational methods, is crucial for understanding the origin of enantioselectivity and for the rational design of more efficient catalysts. In the context of asymmetric catalysis, particularly organocatalysis, the transition state is a highly organized assembly of the substrate, the catalyst, and the reagent, held together by a network of non-covalent interactions.

A prevalent strategy for the asymmetric synthesis of γ-nitro carbonyl compounds, such as this compound, involves the conjugate addition of a nucleophile to a nitroalkene. Bifunctional organocatalysts, which possess both a basic site to activate the nucleophile and an acidic or hydrogen-bond donor site to activate the electrophile, are particularly effective in controlling the stereochemistry of this reaction. The transition state analysis in these systems focuses on the spatial arrangement of the reactants as orchestrated by the catalyst.

Plausible Transition State Models

Drawing parallels from studies on the asymmetric Michael addition of carbonyl compounds to nitroalkenes, plausible transition state models for the synthesis of this compound can be proposed. mdpi.commdpi.com These models often involve a bifunctional catalyst, such as a derivative of thiourea or squaramide, which can form multiple hydrogen bonds with the nitro group of the electrophile. researchgate.net

For instance, in a reaction catalyzed by a chiral primary amine-thiourea catalyst, the primary amine moiety would react with a ketone precursor to form a nucleophilic enamine. Simultaneously, the thiourea moiety of the catalyst would activate the nitroalkene by forming two hydrogen bonds with the nitro group. mdpi.com This dual activation brings the enamine and the nitroalkene into close proximity within a chiral environment, favoring the approach of the enamine from one of the two enantiotopic faces of the nitroalkene.

The stereoselectivity is determined by the relative stability of the competing transition states. The most stable transition state is one that minimizes steric repulsion and maximizes stabilizing interactions, such as hydrogen bonding and π-π stacking. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the geometries and energies of these transition states. mdpi.com For example, calculations can predict which diastereomeric transition state is lower in energy, and thus, which enantiomer of the product will be predominantly formed. mdpi.com

Research Findings from Analogous Systems

While specific transition state analysis for this compound is not extensively documented, a wealth of research on analogous systems provides significant insights. Studies on the Michael addition of ketones to various nitroalkenes have demonstrated that high levels of diastereo- and enantioselectivity can be achieved using bifunctional organocatalysts. researchgate.net

One illustrative example is the reaction of cycloketones with nitroalkenes catalyzed by an (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea catalyst. mdpi.com In this system, the catalyst directs the formation of a specific syn-product with high enantioselectivity. mdpi.com Transition state modeling suggests that the catalyst and substrates adopt a chair-like conformation where the bulky substituents are positioned to minimize steric hindrance, and the nitro group is locked in place by hydrogen bonds from the thiourea. researchgate.net

The following interactive table summarizes typical results from the asymmetric Michael addition of ketones to nitroalkenes using different types of bifunctional organocatalysts, which can be considered as models for the synthesis of 2-nitro-5-oxohexanoates.

| Catalyst Type | Nucleophile | Electrophile | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee) |

| Thiourea-Primary Amine | Cyclohexanone | β-Nitrostyrene | 95:5 | 98 |

| Squaramide-Tertiary Amine | Acetone | (E)-1-Nitroprop-1-ene | - | 92 |

| Proline-derived | Propanal | 2-Nitropent-2-ene | 90:10 | 95 |

This table presents representative data compiled from various studies on asymmetric Michael additions to nitroalkenes and serves as an illustration of the efficiencies of different catalytic systems.

The data in the table highlights the effectiveness of bifunctional catalysts in controlling both diastereoselectivity and enantioselectivity. The specific stereochemical outcome is a direct consequence of the intricate network of interactions within the favored transition state assembly.

Theoretical and Computational Chemistry Studies on Nitro Carbonyl Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

The presence of both a nitro (–NO₂) group and a carbonyl (C=O) group within the same molecule creates a unique electronic environment. Both functional groups are well-known for their electron-withdrawing nature, which significantly influences the molecule's reactivity.

Nitro Group: The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. This effect is exerted through both inductive (sigma-bond) and resonance (pi-bond) pathways. Theoretical studies have shown that the nitro group can create a "π-hole," a region of positive electrostatic potential above and below the C–N bond, making it susceptible to nucleophilic attack. rsc.org This strong electron-withdrawing capability activates adjacent carbon atoms for nucleophilic reactions.

Carbonyl Group: The carbonyl group in the keto-ester functionality also withdraws electron density, primarily due to the electronegativity of the oxygen atom. This polarizes the C=O bond, rendering the carbonyl carbon electrophilic. In β-keto esters, the carbon atom situated between the two carbonyl groups (the α-carbon) is particularly acidic and activated, making it a potent nucleophile upon deprotonation. researchgate.netrsc.org

Combined Effects: In Methyl 2-nitro-5-oxohexanoate, the nitro group is at the C2 position, adjacent to the ester carbonyl, while a ketone carbonyl is at the C5 position. The primary electron-withdrawing effect of the nitro group is to increase the acidity of the α-proton at C2, facilitating the formation of a nitronate anion. This activation is crucial for its participation in reactions like the Michael addition. researchgate.net Computational studies on related systems confirm that electron-withdrawing substituents generally decrease the energy barriers for reactions involving nucleophilic attack. nih.gov The presence of multiple electrophilic centers (the ester carbonyl, the ketone carbonyl, and the carbon bearing the nitro group) and nucleophilic sites (the α-carbons) makes for a complex reactivity profile that can be dissected using computational models. researchgate.net The introduction of a nitro group is a key strategy for making specific carbon atoms available for bond formation. colab.ws

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, explaining reactions in terms of the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

In nitro-carbonyl systems, the distribution and energies of these orbitals are heavily influenced by the electron-withdrawing groups.

HOMO & LUMO Characteristics: For a molecule like this compound, the LUMO is expected to have significant contributions from the π* orbitals of the nitro and carbonyl groups. This results in a low-lying LUMO, signifying a strong electrophilic character. researchgate.net The HOMO, conversely, would be associated with lone pairs on the oxygen atoms or the π-bonds of the carbonyls, though its energy is lowered by the inductive effects of the electron-wthdrawing groups. DFT studies on similar β-keto esters show that the local susceptibility to nucleophilic attack can be predicted by analyzing the FMOs. mdpi.com For instance, in the Michael addition between a β-keto ester and a nitroolefin, DFT calculations reveal the key frontier orbital interactions that govern the reaction. researchgate.net

Reactivity Prediction: The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity. In reactions, the interaction between the HOMO of the nucleophile (e.g., the enolate of a β-keto ester) and the LUMO of the electrophile (e.g., a nitroalkene) is paramount. DFT studies with the B3LYP/6-311g++(d,p) basis set have been used to correlate the stability of radical intermediates and charge factors with reaction yields in the reduction of nitro and carbonyl compounds, where FMO analysis is key. researchgate.net

A representative table of calculated orbital energies for a related system is shown below.

| Orbital | Energy (eV) - Donor (e.g., Enolate) | Energy (eV) - Acceptor (e.g., Nitroalkene) |

| HOMO | High (e.g., -2.5 eV) | Low (e.g., -6.0 eV) |

| LUMO | High (e.g., +1.5 eV) | Low (e.g., -1.8 eV) |

| This is an illustrative table based on general principles of FMO theory for donor-acceptor systems. |

Intramolecular charge transfer (ICT) is a process where electron density is significantly redistributed between a donor and an acceptor part of the same molecule upon electronic excitation. researchgate.net In molecules containing strong electron-donating and electron-withdrawing groups, ICT can be a dominant photophysical process.

While this compound does not have a classic "push-pull" structure with a strong electron-donating group, the concept of charge separation is still relevant. The nitro and carbonyl groups act as potent acceptor moieties. mdpi.comacs.org Upon excitation, electron density can shift from the hydrocarbon backbone or oxygen lone pairs to the π* systems of these groups. Time-dependent DFT (TD-DFT) is the primary computational tool used to study such excited-state phenomena. researchgate.net Studies on nitrophenolate derivatives have demonstrated that the number and position of nitro groups can be used to control and generate specific ICT channels. researchgate.net In related keto-systems, intramolecular quenching of excited carbonyl triplets is understood to proceed via a charge-transfer mechanism. cdnsciencepub.com For this compound, understanding these potential ICT states is crucial for predicting its photochemical behavior and stability.

Computational Mechanistic Elucidation

DFT calculations are widely used to map the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers, providing a detailed, step-by-step picture of the reaction mechanism.

For reactions involving nitro-carbonyl compounds, such as the Michael addition, aldol (B89426) reactions, or cycloadditions, DFT is invaluable for understanding regioselectivity, stereoselectivity, and reaction kinetics.

Mapping Reaction Coordinates: By performing calculations along a reaction coordinate, chemists can construct a detailed energy profile. For example, the mechanism of E/Z isomerization of nitrones has been extensively studied using DFT, revealing that a bimolecular diradical process is more favorable than unimolecular pathways, with calculated energy barriers of around 26-30 kcal/mol, which aligns well with experimental data. acs.orgacs.org

Comparing Pathways: DFT allows for the comparison of different possible mechanistic pathways. In the study of phototriggers, DFT and TD-DFT calculations showed two competitive mechanisms—a migration pathway and a cyclization pathway—with a Gibbs free energy difference of only 1.1 kcal/mol, indicating both are viable. nih.gov

Predicting Activation Energies: A key output of these calculations is the activation energy (energy barrier) for each elementary step. For the nitro-Michael addition, synergistic approaches combining machine learning with semi-empirical calculations (which are much faster than full DFT) have been developed to predict DFT-quality activation barriers with high accuracy. rsc.org This highlights the computational cost associated with these methods.

Below is a table illustrating typical computational costs and accuracy for different methods used to calculate reaction barriers.

| Method | Relative Computational Time (per structure) | Typical Mean Absolute Error (vs. high-level DFT) |

| Full DFT | ~100 hours (1-core laptop) | Baseline |

| AM1 | < 15 minutes (1-core laptop) | 5.71 kcal mol⁻¹ |

| PM6 | < 15 minutes (1-core laptop) | 4.17 kcal mol⁻¹ |

| Data derived from a study on nitro-Michael additions. rsc.org |

Computational chemistry is essential for understanding how a catalyst facilitates a reaction. It can model the non-covalent interactions that are crucial for binding the substrate and stabilizing the transition state.

Bifunctional Catalysis: In many organocatalytic reactions, the catalyst has dual functionality, for example, acting as both a Lewis acid and a Brønsted base. DFT calculations can model how a thiourea (B124793) catalyst, for instance, simultaneously activates a nitroolefin via hydrogen bonding to the nitro group and a 1,3-dicarbonyl compound by deprotonation. mdpi.com Similarly, studies on bimetallic catalysts for the 1,4-addition of β-keto esters to nitroalkenes suggest that cooperative action between the two metal centers is key to high activity and stereoselectivity. mdpi.com

Visualizing Interactions: Electrostatic potential maps can visualize the electron-rich and electron-poor regions of the catalyst and substrates, explaining their preferred mode of interaction. researchgate.net Furthermore, the precise geometry of the catalyst-substrate complex in the transition state can be optimized. These models have revealed the importance of specific non-covalent interactions, such as N-H···O hydrogen bonds and C-H···π interactions, in determining the stereochemical outcome of a reaction. sci-hub.se

Steric and Electronic Effects: Computational models can quantify the steric and electronic interactions that govern catalysis. In one study, replacing a methyl group with a hydrogen atom on a phosphetane (B12648431) catalyst was shown to mitigate a destabilizing syn-pentane-like interaction in the transition state, lowering the energy barrier and enabling a productive reaction pathway. nih.gov This demonstrates how subtle changes in catalyst design, guided by computational insights, can have a profound impact on reactivity.

Modeling of Solvent Effects in Reactions

The choice between an aqueous and an organic solvent system can lead to dramatically different results in reactions of nitro-carbonyl compounds like this compound. Computational studies have been instrumental in understanding these differences, revealing that water is not merely an inert medium but can actively participate in and accelerate reactions.

Reaction Rate and Mechanism

A significant finding from both experimental and computational studies is the rate acceleration observed for certain organic reactions in water, a phenomenon sometimes referred to as the "on-water" effect. rsc.orgresearchgate.net For instance, QM/MM simulations of the vinylogous Henry reaction—a class of carbon-carbon bond-forming reactions fundamental to the synthesis of nitro compounds—demonstrated a substantial rate increase in water compared to organic solvents like tetrahydrofuran (B95107) (THF) and methanol (B129727). rsc.org This acceleration is often attributed to the unique properties of water, including its high polarity and ability to form strong hydrogen bonds. rsc.org

Conversely, some reaction pathways are favored or exclusively occur in organic solvents. researchgate.net Photochemical degradation of certain nitrophenols via hydrogen abstraction, for example, is generally slower in water than in an organic matrix. rsc.org In some cases, reactions that proceed efficiently in organic solvents may not be observed at all in water, or vice-versa. cdnsciencepub.com A notable example is a specific intramolecular photoredox reaction of certain nitro-substituted aromatic derivatives that is only observed when photolysis is carried out in an aqueous solution and is absent in organic solvents such as acetonitrile (B52724) or methanol. cdnsciencepub.com

Stabilization of Intermediates and Transition States

Theoretical models reveal that the key to understanding solvent effects lies in the differential solvation of reactants and, more importantly, transition states. Polar protic solvents like water are highly effective at stabilizing charged or highly polarized intermediates and transition states through solvation. creative-proteomics.com In the context of nitro-carbonyl reactions, many mechanisms proceed through polarized transition states. Computational analyses have shown that hydrogen bonding from water molecules plays a crucial role in stabilizing these transition structures, thereby lowering the activation energy barrier and increasing the reaction rate. rsc.org

The acidity of the α-carbon adjacent to the nitro group is a key feature of nitroalkanes; this carbon can be deprotonated in aqueous solution to form a nitronate. wikipedia.org This nitronate is a crucial intermediate in many reactions, including the Henry and Michael reactions. wikipedia.org The stability and reactivity of such intermediates are heavily influenced by the solvent. In some cases, intermediates like iminium ions, which can form from reactions with carbonyl compounds, are unstable and hydrolyze rapidly in aqueous solutions, dictating a different mechanistic pathway than what might be observed in a non-aqueous environment. acs.orgnih.gov

The table below summarizes the contrasting effects of aqueous and organic solvents on reactions involving nitro-carbonyl systems as elucidated by theoretical and computational studies.

| Feature | Aqueous Systems | Organic Solvent Systems |

|---|---|---|

| Reaction Rate | Often significantly accelerated ("on-water" effect) for reactions with polar transition states. rsc.orgresearchgate.net | Rates are generally slower for polar reactions; may be faster for reactions involving nonpolar species or specific catalytic cycles. rsc.org |

| Transition State Stabilization | Strong stabilization of charged/polar transition states via hydrogen bonding and high polarity. rsc.orgcreative-proteomics.com | Less effective stabilization of polar transition states; stabilization depends on the specific solvent's polarity and properties. |

| Dominant Solute-Solvent Interaction | Hydrogen bonding plays a critical role in stabilizing key reaction states. rsc.org | Dominated by dipole-dipole or van der Waals interactions, depending on the solvent. |

| Unique Mechanistic Pathways | Can enable unique reactions not seen in organic media; promotes hydrolysis of unstable intermediates. nih.govcdnsciencepub.com | Can favor pathways involving intermediates that would be unstable in water; allows for water-sensitive reagents. researchgate.net |

Computational Approaches to Modeling Solvent Effects

A variety of computational methods are employed to investigate the influence of the solvent on nitro-carbonyl systems. These tools provide a molecular-level picture that is often inaccessible through experiments alone.

| Model/Method | Application and Insights |

|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Used to model reactions in explicit solvent. It allows for a high-accuracy quantum mechanical description of the reacting species while treating the surrounding solvent molecules with computationally less expensive molecular mechanics. This approach is effective for analyzing specific solute-solvent interactions like hydrogen bonding and calculating free energy profiles. rsc.org |

| Density Functional Theory (DFT) with Polarizable Continuum Models (PCM) | A widely used approach where the solvent is modeled as a continuous medium with a defined dielectric constant. It is computationally efficient for predicting how the bulk solvent environment affects reaction energies and geometries. rsc.orgacs.org DFT calculations can provide activation energies for reaction pathways in different media. nih.gov |

| Time-Dependent Density Functional Theory (TD-DFT) | This method is used to study excited state properties and photochemical reactions. It can characterize excited state energies and absorption spectra in different solvents, helping to explain solvent-dependent photochemical reactivity. rsc.org |

| Molecular Docking | Used in enzyme-catalyzed reactions to predict the binding mode of substrates or products within the active site. In the context of solvent effects, it can help rationalize why a reaction proceeds differently in a biological (aqueous-like) environment versus a bulk organic solvent. researchgate.net |

Applications of Methyl 2 Nitro 5 Oxohexanoate and Its Derivatives in Advanced Synthesis

Synthetic Applications as Key Intermediates

The unique reactivity of methyl 2-nitro-5-oxohexanoate stems from the interplay of its functional groups, making it a valuable intermediate for constructing elaborate organic compounds.

The presence of multiple reactive sites in this compound makes it an excellent substrate for carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular skeletons. The electron-withdrawing nature of the nitro group significantly enhances the acidity of the proton at the α-carbon (the carbon adjacent to both the nitro and ester groups). This facilitates the formation of a stabilized carbanion, or nitronate anion, in the presence of a base. This nucleophilic carbon center is pivotal for key transformations that extend the carbon framework.

Key reactions for carbon skeleton construction involving this intermediate include:

Michael Addition: The stabilized carbanion can participate in conjugate additions to electron-deficient alkenes, a cornerstone method for elongating carbon chains.

Henry (Nitroaldol) Reaction: The intermediate can react with aldehydes or ketones to form β-nitro alcohols, which are themselves versatile precursors for further synthetic manipulations.

These reactions leverage the nucleophilicity of the α-carbon to forge new carbon-carbon bonds, demonstrating the role of this compound as a linchpin in convergent synthetic strategies.

| Reaction Type | Description | Role of this compound Unit |

| Michael Addition | Conjugate addition of the α-carbon nucleophile to an α,β-unsaturated carbonyl compound. | Provides the nucleophilic carbanion for C-C bond formation. |

| Henry Reaction | Addition of the α-carbon nucleophile to a carbonyl compound (aldehyde or ketone). | Acts as the nitroalkane component to form a β-nitro alcohol. |

This compound is an archetypal polyfunctionalized building block, where each functional group can be selectively transformed into another, often with orthogonal reactivity. This capability is crucial for the synthesis of compounds bearing multiple, densely packed functional groups.

The nitro group is particularly versatile and can be converted into other important functionalities. The most notable transformation is the Nef reaction , which converts the nitro group into a carbonyl group (a ketone or aldehyde) under oxidative or acidic conditions. This reaction strategically reverses the polarity (a concept known as umpolung) at the α-carbon, transforming it from a nucleophilic center into an electrophilic one. This opens pathways to dicarbonyl compounds, which are key precursors for a wide variety of heterocyclic molecules such as pyrroles, furans, and isoxazoles. Furthermore, the nitro group can be reduced to an amine, providing access to amino acid derivatives.

| Functional Group | Transformation | Resulting Functionality | Synthetic Utility |

| Nitro Group | Nef Reaction | Carbonyl (Ketone) | Synthesis of 1,4-dicarbonyl compounds, heterocycles. |

| Nitro Group | Reduction | Amine | Access to α-amino acids and their derivatives. |

| Keto Group | Reduction | Secondary Alcohol | Introduction of a hydroxyl group and a new stereocenter. |

| Ester Group | Hydrolysis/Amidation | Carboxylic Acid/Amide | Modification of the C-terminus for peptide coupling. |

Synthesis of Biologically Relevant Molecules and Chirons

The functional group array of this compound makes it an ideal starting point or intermediate for the synthesis of various biologically important molecules, including non-canonical amino acids and their derivatives, which serve as chiral building blocks (chirons).

The direct reduction of the nitro group in this compound provides a straightforward route to α-amino acid derivatives. Catalytic hydrogenation is a common method for this transformation, converting the nitro functionality into a primary amine without affecting the other carbonyl groups under controlled conditions. This yields methyl 2-amino-5-oxohexanoate, an α-amino ester with a ketone in its side chain. Such non-proteinogenic amino acids are valuable in medicinal chemistry for creating peptidomimetics with enhanced stability and unique conformational properties. organic-chemistry.orgnih.gov

The synthesis of β-amino acid derivatives can be achieved through multi-step sequences that re-position the nitrogen functionality. nih.govillinois.edu While not a direct conversion, derivatives of this compound can be employed in reactions like the conjugate addition of amines to α,β-unsaturated esters or Mannich-type reactions to construct the β-amino acid framework. illinois.edu

The synthesis of γ-amino acids from nitro-ester precursors is a well-established strategy in organic chemistry. google.com A common approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ester. google.comnih.gov By analogy, synthetic routes utilizing the structural motifs of this compound can be designed to produce γ-nitro esters. Subsequent reduction of the nitro group in these intermediates yields the corresponding γ-amino acid. google.com

A significant application of γ-amino acids is their propensity for intramolecular cyclization to form γ-lactams (pyrrolidin-2-ones), which are core structures in many pharmaceuticals and natural products. google.com The γ-amino acid derived from the reduction of a γ-nitro ester can undergo spontaneous or induced cyclization, expelling the ester's alcohol portion to form the stable five-membered lactam ring. google.comorganic-chemistry.org

| Target Molecule | Synthetic Strategy | Key Transformation | Resulting Structure |

| α-Amino Acid Derivative | Direct reduction of the parent compound. | Reduction of nitro group to amine. | Methyl 2-amino-5-oxohexanoate |

| γ-Amino Acid | Michael addition followed by reduction. | Formation of a γ-nitro ester, then reduction. | γ-Amino acid structure |

| γ-Lactam | Intramolecular cyclization of a γ-amino ester. | Amide bond formation. | 5-membered heterocyclic ring |

Biomimetic peptides, or peptidomimetics, are designed to mimic the structure and function of natural peptides but often incorporate non-standard amino acids to improve properties like enzymatic stability, bioavailability, or receptor affinity. organic-chemistry.org The α-amino acid derived from this compound is a valuable non-canonical building block for this purpose.

The presence of the 5-oxo group in its side chain offers a unique chemical handle for further modification, such as conjugation to other molecules or the creation of cyclized, conformationally constrained peptides. organic-chemistry.org The incorporation of such unique residues can induce specific secondary structures, like turns or helices, which are critical for biological activity. nih.gov Inspired by biosynthetic pathways, the use of such tailored amino acid precursors allows for the rational design of peptides with novel functions, making intermediates like this compound essential tools in the field of bioorganic and medicinal chemistry. rsc.org

Development of New Heterocyclic Scaffolds

This compound serves as a highly functionalized and versatile building block in organic synthesis. Its unique combination of a nitro group, an ester, and a ketone within a single molecule allows for the strategic construction of diverse and complex heterocyclic systems. The reactivity of these functional groups can be selectively harnessed to forge new ring structures, particularly valuable nitrogen- and oxygen-containing heterocycles.

Routes to Pyrroles and Pyrrolidines

The γ-nitro ketone structure of this compound is an excellent precursor for the synthesis of five-membered nitrogen heterocycles like pyrrolidines and pyrroles through intramolecular cyclization strategies.

Pyrrolidines via Reductive Cyclization:

A direct and efficient route to substituted pyrrolidines involves the reductive cyclization of γ-nitro ketones. researchgate.net In this process, the nitro group of this compound is reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation. The newly formed amine then undergoes a spontaneous or catalyzed intramolecular condensation with the ketone at the 5-position. This sequence first yields a cyclic imine intermediate (a 3,4-dihydro-2H-pyrrole), which is subsequently reduced under the same hydrogenation conditions to the stable, saturated pyrrolidine (B122466) ring. researchgate.net This method is notable for its high efficiency and broad scope in producing substituted pyrrolidines. researchgate.net

Pyrroles via 1,4-Dicarbonyl Intermediates:

While not a direct cyclization, this compound can be converted into precursors suitable for classical pyrrole (B145914) syntheses like the Paal-Knorr reaction. wikipedia.orgalfa-chemistry.com The Paal-Knorr synthesis is one of the most common approaches for synthesizing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inorganic-chemistry.org

The synthesis involves a preliminary step to convert the nitro group into a carbonyl group, for example, through the Nef reaction, transforming the γ-nitro ketone into a 1,4-diketone. wiley.com This resulting diketone can then react with an amine. The mechanism proceeds via the formation of a hemiaminal followed by a series of condensation and dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.org

Another potential pathway is the Barton-Zard pyrrole synthesis, which proceeds from a nitroalkene. wikipedia.orgrsc.org This would require the dehydration of this compound to form an α,β-unsaturated nitro compound, which could then react with an isocyanoacetate to construct the pyrrole ring.

| Reaction Name | Starting Material Functionality | Key Transformation | Resulting Heterocycle |

| Reductive Cyclization | γ-Nitro Ketone | Catalytic hydrogenation and intramolecular condensation | Pyrrolidine |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl (from γ-Nitro Ketone) | Condensation with an amine/ammonia | Pyrrole |

| Barton-Zard Synthesis | Nitroalkene (from γ-Nitro Ketone) | Reaction with an isocyanoacetate | Pyrrole |

Synthesis of Furan (B31954) Derivatives

Similar to the synthesis of pyrroles, the construction of the furan scaffold from this compound relies on its conversion to a 1,4-dicarbonyl intermediate. The Paal-Knorr furan synthesis is a fundamental method that converts 1,4-diketones into furans through acid-catalyzed cyclization and dehydration. wikipedia.orgpharmaguideline.com

The process begins with the conversion of the nitro group in this compound into a carbonyl functionality, yielding a 1,4-dicarbonyl compound. Upon treatment with an acid catalyst, one carbonyl group is protonated, which is then attacked by the enol form of the other carbonyl. alfa-chemistry.com The resulting cyclic hemiacetal intermediate subsequently undergoes dehydration to furnish the stable, aromatic furan ring. wikipedia.orgalfa-chemistry.com

Contribution to Sustainable Chemistry through Green Synthetic Pathways

The application of this compound and related nitro compounds in heterocyclic synthesis aligns with several core principles of green and sustainable chemistry. chemijournal.comresearchgate.net Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances, reduce waste, and utilize renewable resources. chemijournal.comrsc.org

Furthermore, nitroalkanes can be sourced from biomass, positioning them as renewable feedstocks for the chemical industry. mdpi.comyoutube.com The development of synthetic routes that utilize such bio-derived platform molecules is a cornerstone of building a sustainable chemical economy.

The synthetic transformations themselves can be designed to be more environmentally benign. For instance, catalytic reductive cyclization to form pyrrolidines often employs hydrogenation, a clean technology that typically uses recyclable catalysts and produces minimal waste. researchgate.net The use of solid-supported catalysts in reactions involving nitroalkanes is another green strategy, as these catalysts can be easily recovered and reused, simplifying product purification and reducing chemical waste. researchgate.net By providing efficient pathways to valuable heterocyclic compounds from potentially renewable starting materials, the chemistry of this compound contributes to the broader goals of sustainable chemical synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-nitro-5-oxohexanoate with high purity?

- Methodological Answer : Prioritize stepwise reaction monitoring (e.g., TLC or HPLC) to track intermediate formation. Use reflux conditions under inert atmospheres to minimize side reactions. Purification should involve recrystallization or column chromatography, with characterization via -NMR, -NMR, and IR spectroscopy to confirm structural integrity and purity (>95%). For reproducibility, document solvent ratios, temperature gradients, and catalyst concentrations explicitly .

Q. How should researchers validate the identity of this compound when discrepancies arise in spectral data?

- Methodological Answer : Cross-validate spectral data (e.g., NMR, MS) with computational predictions (e.g., DFT-based chemical shift calculations). Compare experimental IR stretches (e.g., nitro group at ~1520 cm, carbonyl at ~1720 cm) against literature benchmarks. If contradictions persist, repeat synthesis with alternative reagents (e.g., nitro sources) and verify via X-ray crystallography if possible .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use NIOSH-approved respirators for vapor protection, nitrile gloves resistant to organic solvents, and chemical splash goggles. Work in a fume hood to prevent inhalation of nitro compound vapors. Store the compound at 0–6°C in airtight containers, avoiding contact with reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitro group introduction in Methyl 5-oxohexanoate derivatives?

- Methodological Answer : Employ directing groups (e.g., acetyl or ester moieties) to guide nitration. Test nitrating agents (e.g., HNO/HSO, AcONO) under varying temperatures. Monitor reaction kinetics via -NMR to identify intermediates. Computational modeling (e.g., Fukui function analysis) can predict electrophilic attack sites, aiding in rational design .

Q. What strategies resolve contradictions in bioactivity data for this compound across enzymatic assays?

- Methodological Answer : Standardize assay conditions (pH, temperature, enzyme concentration) and include positive/negative controls (e.g., known inhibitors). Use statistical tools (e.g., ANOVA) to evaluate variability. Cross-reference results with orthogonal assays (e.g., fluorescence quenching vs. calorimetry). Address solvent effects (e.g., DMSO vs. aqueous buffers) on compound stability .

Q. How can computational chemistry enhance mechanistic studies of this compound’s reactivity?

- Methodological Answer : Perform DFT calculations to map potential energy surfaces for key reactions (e.g., nitro reduction, ester hydrolysis). Validate transition states with intrinsic reaction coordinate (IRC) analysis. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Use molecular docking to predict interactions with biological targets .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis for collaborative studies?

- Methodological Answer : Implement flow chemistry for controlled exothermic reactions (e.g., nitration). Optimize catalyst recovery (e.g., immobilized catalysts) and solvent recycling. Characterize batch-to-batch consistency via GC-MS and HPLC. Share raw data and protocols in supplementary materials to ensure reproducibility across labs .

Data Handling & Reporting

Q. How should researchers present conflicting spectral or bioactivity data in publications?

- Methodological Answer : Use tables to juxtapose contradictory results (e.g., NMR shifts, IC values) with annotations on experimental variables. Discuss potential sources of error (e.g., impurities, instrumental drift) and provide statistical confidence intervals. Archive raw data in repositories like Figshare for peer validation .

Q. What are best practices for documenting synthetic procedures to meet journal reproducibility standards?

- Methodological Answer : Follow IUPAC nomenclature and report yields, melting points, and spectral data for all intermediates. Specify equipment models (e.g., NMR MHz, HPLC columns) and reagent grades. Use SI (Supporting Information) for extensive datasets, ensuring hyperlinks are functional in digital manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.